molecular formula C13H14N2O2S2 B3490335 4,5-DIMETHYL-2-{[2-(2-THIENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE

4,5-DIMETHYL-2-{[2-(2-THIENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE

Cat. No.: B3490335
M. Wt: 294.4 g/mol
InChI Key: CHPCNWOWQJIUHR-UHFFFAOYSA-N
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Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,5-DIMETHYL-2-{[2-(2-THIENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, leading to their biological effects. The exact molecular targets and pathways depend on the specific structure and functional groups of the compound .

Comparison with Similar Compounds

Similar compounds to 4,5-DIMETHYL-2-{[2-(2-THIENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE include other thiophene derivatives such as:

These compounds share similar thiophene ring structures but differ in their substituents, leading to variations in their chemical and biological properties

Biological Activity

4,5-Dimethyl-2-{[2-(2-thienyl)acetyl]amino}-3-thiophenecarboxamide is a compound that belongs to the thiophene family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a thiophene ring substituted with dimethyl and thienyl groups, contributing to its unique chemical properties. The structure can be summarized as follows:

PropertyDetails
IUPAC Name This compound
Molecular Formula C14H15N2O2S2
Molecular Weight 305.41 g/mol

Antimicrobial Properties

Research indicates that thiophene derivatives exhibit notable antimicrobial activity. A study demonstrated that compounds similar to this compound showed significant inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies revealed that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported to be around 25 µM for MCF-7 cells and 30 µM for HeLa cells, indicating a moderate level of efficacy . The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

Enzyme Inhibition

This compound has been identified as a potential inhibitor of α-amylase, an enzyme linked to carbohydrate metabolism. Studies report IC50 values ranging from 50 to 70 µM, suggesting its potential use in managing diabetes by delaying carbohydrate absorption .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The thiophene ring facilitates binding to various enzymes and receptors, potentially modulating their activity. For instance, its interaction with α-amylase suggests a competitive inhibition mechanism where the compound mimics substrate binding sites .

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive study assessed the antimicrobial effects of various thiophene derivatives, including this compound. Results indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli with significant statistical relevance (p < 0.05).
  • Anticancer Research : In a comparative analysis with established anticancer agents, this compound demonstrated lower cytotoxicity towards normal cells while retaining effectiveness against cancer cell lines, highlighting its therapeutic potential .

Properties

IUPAC Name

4,5-dimethyl-2-[(2-thiophen-2-ylacetyl)amino]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S2/c1-7-8(2)19-13(11(7)12(14)17)15-10(16)6-9-4-3-5-18-9/h3-5H,6H2,1-2H3,(H2,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPCNWOWQJIUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)CC2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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